セレコキシブ代謝産物M1

概要

説明

科学的研究の応用

Pharmacokinetics of Celecoxib and Its Metabolites

M1 is formed through the glucuronidation of celecoxib, primarily mediated by uridine 5'-diphospho-glucuronosyltransferases (UGTs) . Understanding the pharmacokinetics of M1 is crucial for assessing its efficacy and safety in therapeutic applications.

Key Pharmacokinetic Parameters

The following table summarizes the pharmacokinetic parameters of celecoxib and its metabolites, including M1, based on various studies:

These parameters indicate that while celecoxib has a higher peak concentration, M1 exhibits a longer time to reach maximum concentration.

Pain Management

M1 has been shown to have a greater affinity for mu-opioid receptors compared to tramadol itself, suggesting a potential role in pain management . In studies where tramadol and celecoxib were co-administered, the pharmacokinetic profiles indicated that M1 could enhance analgesic effects while potentially reducing side effects associated with higher doses of tramadol alone.

Inflammation Reduction

Research indicates that celecoxib may exert anti-inflammatory effects through its metabolites, including M1. In knee osteoarthritis patients, celecoxib reduced prostanoid release from Hoffa's fat pad, which is crucial for managing inflammation in joint diseases . The role of M1 in this context remains an area of active investigation.

Co-Crystal Formulation

Recent studies have explored the co-crystal formulation of tramadol and celecoxib (CTC), which includes M1 as a significant metabolite. This formulation aims to optimize the pharmacokinetic profiles of both drugs, potentially leading to improved therapeutic outcomes with fewer side effects compared to their individual administration .

In one clinical trial involving multiple doses of CTC, it was observed that the co-crystallization modified the release profiles of tramadol and celecoxib, resulting in a more sustained release and lower peak concentrations for tramadol, which may mitigate associated side effects .

作用機序

Target of Action

Celecoxib, the parent compound of Celecoxib metabolite M1, is a selective noncompetitive inhibitor of the enzyme cyclooxygenase-2 (COX-2) . COX-2 is overexpressed after being induced by inflammatory stimuli and carcinogenesis . The primary target of Celecoxib and its metabolites is therefore the COX-2 enzyme .

Mode of Action

Celecoxib and its metabolites interact with the COX-2 enzyme, inhibiting its activity . This inhibition results in a decrease in the production of prostaglandins, which are key mediators of inflammation and pain . Therefore, the interaction of Celecoxib metabolite M1 with COX-2 leads to anti-inflammatory effects .

Biochemical Pathways

The inhibition of COX-2 by Celecoxib metabolite M1 affects the prostaglandin biosynthesis pathway . Prostaglandins are produced by the COX enzymes from arachidonic acid . By inhibiting COX-2, Celecoxib metabolite M1 reduces the production of prostaglandins, thereby alleviating inflammation and pain .

Pharmacokinetics

Celecoxib is absorbed orally with a moderate rate, reaching peak plasma concentration after 2 to 4 hours . It is extensively protein-bound, primarily to plasma albumin . Celecoxib is metabolized primarily by the cytochrome P450 (CYP) 2C9 isoenzyme to form various metabolites, including Celecoxib metabolite M1 . These metabolites are eliminated following biotransformation to carboxylic acid and glucuronide metabolites that are excreted in urine and feces .

Result of Action

The molecular and cellular effects of Celecoxib metabolite M1’s action include the inhibition of the production of cytokines and the expression of adhesion molecular genes . It also increases the recruitment of M1-like macrophages at the wound site, and alleviates cardiac hypertrophy and fibrosis . These effects contribute to the anti-inflammatory and analgesic properties of Celecoxib metabolite M1 .

Action Environment

The action, efficacy, and stability of Celecoxib metabolite M1 can be influenced by various environmental factors. For instance, the presence of other substrates or inhibitors of the CYP2C9 enzyme, which metabolizes Celecoxib, may affect the metabolism and hence the action of Celecoxib metabolite M1 . Furthermore, factors such as renal insufficiency can affect the plasma concentrations of Celecoxib, potentially influencing the action of its metabolites .

生化学分析

Biochemical Properties

Celecoxib metabolite M1 is involved in various biochemical reactions, primarily through its interaction with enzymes and proteins. One of the key enzymes it interacts with is cytochrome P450 (CYP) 2C9, which is responsible for the metabolism of celecoxib into its metabolites, including M1 . The interaction between celecoxib metabolite M1 and CYP2C9 involves oxidation reactions that convert the parent drug into its hydroxylated and carboxylated forms. Additionally, celecoxib metabolite M1 may interact with other biomolecules, such as transport proteins, which facilitate its distribution within the body.

Cellular Effects

Celecoxib metabolite M1 exerts various effects on different cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, celecoxib metabolite M1 can affect the expression of genes involved in inflammatory responses, thereby reducing the production of pro-inflammatory cytokines . Moreover, it may impact cellular metabolism by altering the activity of metabolic enzymes, leading to changes in energy production and utilization within cells.

Molecular Mechanism

The molecular mechanism of action of celecoxib metabolite M1 involves its binding interactions with biomolecules and enzyme inhibition. Celecoxib metabolite M1 binds to the active site of COX-2, inhibiting its activity and reducing the production of prostaglandins, which are mediators of inflammation . This inhibition is achieved through competitive binding, where celecoxib metabolite M1 competes with the natural substrate of COX-2. Additionally, celecoxib metabolite M1 may influence gene expression by modulating transcription factors and signaling pathways involved in inflammatory responses.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of celecoxib metabolite M1 can change over time due to its stability and degradation. Studies have shown that celecoxib metabolite M1 is relatively stable under physiological conditions, but it may undergo degradation over extended periods . Long-term exposure to celecoxib metabolite M1 in in vitro or in vivo studies has demonstrated sustained anti-inflammatory effects, although the extent of these effects may diminish over time as the compound degrades.

Dosage Effects in Animal Models

The effects of celecoxib metabolite M1 vary with different dosages in animal models. At lower doses, celecoxib metabolite M1 exhibits anti-inflammatory and analgesic properties without significant adverse effects . At higher doses, it may cause toxic effects, such as gastrointestinal irritation and renal toxicity. Threshold effects have been observed, where the therapeutic benefits of celecoxib metabolite M1 are maximized at specific dosage ranges, beyond which adverse effects become more pronounced.

Metabolic Pathways

Celecoxib metabolite M1 is involved in metabolic pathways that include oxidation and conjugation reactions. The primary enzyme responsible for its metabolism is CYP2C9, which catalyzes the hydroxylation of celecoxib to form hydroxy celecoxib, followed by further oxidation to produce celecoxib carboxylic acid . These metabolites are then conjugated with glucuronic acid to form glucuronides, which are excreted in urine and feces. The involvement of CYP2C9 and other metabolic enzymes highlights the importance of these pathways in the clearance of celecoxib metabolite M1 from the body.

Transport and Distribution

Celecoxib metabolite M1 is transported and distributed within cells and tissues through interactions with transport proteins and binding proteins. These proteins facilitate the movement of celecoxib metabolite M1 across cell membranes and its accumulation in specific tissues . The distribution of celecoxib metabolite M1 is influenced by factors such as tissue perfusion, protein binding affinity, and the presence of specific transporters. Understanding the transport and distribution mechanisms of celecoxib metabolite M1 is crucial for optimizing its therapeutic efficacy and minimizing potential side effects.

Subcellular Localization

The subcellular localization of celecoxib metabolite M1 plays a significant role in its activity and function. Celecoxib metabolite M1 is primarily localized in the cytoplasm, where it interacts with COX-2 and other target proteins . Additionally, post-translational modifications, such as phosphorylation, may influence the subcellular localization and activity of celecoxib metabolite M1. Targeting signals and binding motifs within the compound’s structure direct it to specific cellular compartments, ensuring its effective interaction with target biomolecules.

準備方法

The synthesis of Celecoxib metabolite M1 involves multiple steps, including the formation of beta-D-glucopyranuronic acid and its subsequent reaction with 4-(1-(4-(aminosulfonyl)phenyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl)benzoate . The reaction conditions typically require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs.

化学反応の分析

Celecoxib metabolite M1 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may result in the replacement of specific functional groups with other groups.

類似化合物との比較

Celecoxib metabolite M1 can be compared with other similar compounds, such as beta-D-glucopyranuronic acid derivatives and pyrazole-based compounds . These compounds share some structural similarities but may differ in their chemical properties, reactivity, and applications. The uniqueness of Celecoxib metabolite M1 lies in its specific combination of functional groups and its potential for diverse applications in scientific research.

生物活性

Celecoxib, a selective cyclooxygenase-2 (COX-2) inhibitor, is widely used for its anti-inflammatory and analgesic properties. Its metabolism leads to several metabolites, among which M1 (also known as 1-O-acyl glucuronide) has garnered attention for its unique biological activities. This article delves into the biological activity of celecoxib metabolite M1, exploring its pharmacokinetics, interactions with biological systems, and implications in therapeutic contexts.

Metabolism and Pharmacokinetics of Celecoxib and M1

Celecoxib undergoes extensive metabolism primarily through the cytochrome P450 system, specifically CYP2C9, resulting in various metabolites including hydroxycelecoxib (M3) and carboxycelecoxib (M2). These metabolites can further undergo phase II metabolism to form glucuronides, including M1. The pharmacokinetics of celecoxib and its metabolites have been studied in various animal models, revealing important insights into their distribution and activity.

Key Pharmacokinetic Parameters

The following table summarizes the pharmacokinetic parameters for celecoxib and its metabolites, including M1:

| Analyte | Cmax (ng/ml) | Tmax (h) | AUC (ng h/ml) | Elimination Half-life (h) |

|---|---|---|---|---|

| Celecoxib | 350.93 | 1.50 | 2756.08 | 0.05 |

| M1 | 48.82 | 4.00 | 752.22 | Not specified |

| M2 | 410 | 2.67 | 2674.50 | Not specified |

Note: Cmax refers to the maximum concentration of the drug in plasma, Tmax is the time to reach Cmax, and AUC represents the area under the concentration-time curve, indicating overall drug exposure.

Inhibition of COX Enzymes

Interestingly, studies have shown that M1 does not exhibit significant COX-2 inhibition at therapeutic concentrations, which raises questions about its role in the overall pharmacological effects of celecoxib. The primary action of celecoxib is attributed to its direct inhibition of COX-2, leading to decreased synthesis of pro-inflammatory prostaglandins . However, M1's lack of COX inhibition suggests it may play a different role in vivo.

Modulation of Immune Response

Recent studies indicate that celecoxib and its metabolites can influence immune cell populations within tumors. For instance, treatment with celecoxib has been shown to increase the proportion of M1 macrophages while decreasing M2 macrophages in tumor environments . This shift from an M2-dominant state (which promotes tumor growth) to an M1-dominant state (which inhibits tumor growth) may be partly mediated by M1's effects on macrophage polarization.

Case Studies on Celecoxib and M1

A notable case study involved a mouse model where celecoxib administration resulted in altered macrophage ratios within tumors. The combination of interferon-gamma (IFN-γ) and celecoxib significantly reduced the M2/M1 macrophage ratio compared to controls . This suggests that while celecoxib acts primarily through COX inhibition, its metabolites like M1 may contribute to immune modulation.

Implications for Therapy

The distinct biological activities of celecoxib metabolite M1 suggest potential therapeutic applications beyond traditional pain management:

- Cancer Therapy : Given its role in modulating immune responses, there is potential for using celecoxib and its metabolites in cancer immunotherapy.

- Chronic Inflammatory Conditions : The ability of M1 to alter macrophage polarization could be beneficial in treating chronic inflammatory diseases where macrophage activity is dysregulated.

特性

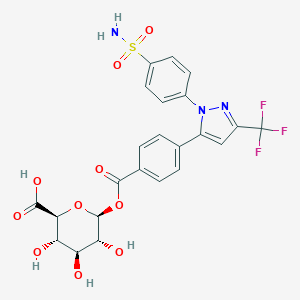

IUPAC Name |

(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[4-[2-(4-sulfamoylphenyl)-5-(trifluoromethyl)pyrazol-3-yl]benzoyl]oxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20F3N3O10S/c24-23(25,26)15-9-14(29(28-15)12-5-7-13(8-6-12)40(27,36)37)10-1-3-11(4-2-10)21(35)39-22-18(32)16(30)17(31)19(38-22)20(33)34/h1-9,16-19,22,30-32H,(H,33,34)(H2,27,36,37)/t16-,17-,18+,19-,22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSTBSABHKHAHNU-QUXXCFOZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=NN2C3=CC=C(C=C3)S(=O)(=O)N)C(F)(F)F)C(=O)OC4C(C(C(C(O4)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C2=CC(=NN2C3=CC=C(C=C3)S(=O)(=O)N)C(F)(F)F)C(=O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20F3N3O10S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10439488 | |

| Record name | Celecoxib acyl glucuronide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10439488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

587.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

264236-79-5 | |

| Record name | Celecoxib metabolite M1 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0264236795 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Celecoxib acyl glucuronide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10439488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | .BETA.-D-GLUCOPYRANURONIC ACID, 1-(4-(1-(4-(AMINOSULFONYL)PHENYL)-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-5-YL)BENZOATE) | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U914CMX58G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Celecoxib glucuronide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0061132 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。